molecular formula C5H5FN2O B1168846 N-methyl-4-(p-formylstyryl)pyridinium methosulfate CAS No. 124861-47-8

N-methyl-4-(p-formylstyryl)pyridinium methosulfate

Cat. No.: B1168846
CAS No.: 124861-47-8
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Description

N-methyl-4-(p-formylstyryl)pyridinium methosulfate is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with a formylstyryl group and a methosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(p-formylstyryl)pyridinium methosulfate typically involves the reaction of 4-(p-formylstyryl)pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with methanesulfonic acid to yield the methosulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(p-formylstyryl)pyridinium methosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-4-(p-formylstyryl)pyridinium methosulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(p-formylstyryl)pyridinium methosulfate involves its interaction with molecular targets through its formyl and pyridinium groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridinium ring can interact with aromatic residues through π-π stacking interactions, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(p-carboxystyryl)pyridinium methosulfate
  • N-methyl-4-(p-hydroxystyryl)pyridinium methosulfate
  • N-methyl-4-(p-aminostyryl)pyridinium methosulfate

Uniqueness

N-methyl-4-(p-formylstyryl)pyridinium methosulfate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in applications where specific interactions with proteins or enzymes are desired .

Properties

CAS No.

124861-47-8

Molecular Formula

C5H5FN2O

Molecular Weight

0

Synonyms

N-methyl-4-(p-formylstyryl)pyridinium methosulfate

Origin of Product

United States

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